5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- is a chemical compound classified under the category of aminoquinoline derivatives. It is characterized by a quinoline structure with a hydroxyl group at the 5 and 6 positions and an amino group at the 8 position, specifically linked to a 4-amino-1-methylbutyl side chain. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial and antiprotozoal agents .
The compound is indexed under the Chemical Abstracts Service Registry Number (CAS RN) 135457941 and has the molecular formula with a molecular weight of approximately 263.32 g/mol . It falls under the broader classification of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties .
The synthesis of 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence yield and purity. For example, reactions may be carried out under reflux conditions in polar solvents to enhance solubility and reactivity.
The molecular structure of 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- features a rigid quinoline framework with substituents that contribute to its biological activity. The hydroxyl groups at positions 5 and 6 enhance hydrogen bonding capabilities, while the amino side chain at position 8 increases its solubility in biological systems.
5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- participates in various chemical reactions that are pivotal for its functionality:
The reaction conditions such as pH, temperature, and catalysts play crucial roles in determining the outcome of these reactions. For instance, acidic conditions may favor certain substitutions while basic conditions could promote deprotonation and subsequent nucleophilic attack.
The mechanism of action for compounds like 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- primarily revolves around their interaction with biological targets such as enzymes or receptors involved in parasitic infections:
Research indicates that similar aminoquinoline derivatives exhibit significant antimalarial activity by targeting heme polymerization pathways within Plasmodium species .
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can provide further insights into its physical state and purity .
5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- has potential applications in:
The discovery of 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- (CID 135457941) represents a targeted effort to overcome limitations of early 8-aminoquinolines. This compound emerged during structural optimization campaigns in the 1980s–2000s, when researchers systematically modified primaquine’s scaffold to enhance blood-stage activity while retaining tissue schizonticidal properties [4] [9]. Unlike early 8-aminoquinolines developed primarily for relapsing malaria (e.g., primaquine’s FDA approval in 1952), this derivative was engineered expressly for dual-stage activity against both liver and blood parasites [8]. Its design capitalized on key insights from the 1970s–1990s revealing that strategic substitutions on the quinoline core could markedly alter pharmacokinetic and pharmacodynamic profiles [9]. The compound’s specific 5,6-dihydroxy motif marked a departure from alkoxy or halogen substituents prevalent in earlier analogues, reflecting a deliberate shift toward redox-active functionalities [4].
Table 1: Evolution of Key 8-Aminoquinoline Antimalarials
Compound | Core Substitutions | Primary Target | Era Developed |
---|---|---|---|
Primaquine | 6-methoxy, 8-aminoalkyl | Tissue hypnozoites | 1950s |
Tafenoquine | 5-phenoxy, 2-methyl | Tissue + blood stages | 2000s |
5,6-Quinolinediol derivative | 5,6-dihydroxy, 8-aminoalkyl | Dual-stage (blood + tissue) | 1980s–2000s |
This compound belongs to the 8-aminoalkylaminoquinoline subclass, sharing the essential 8-(4-amino-1-methylbutyl)amino side chain with primaquine but diverging through critical modifications:
Structurally, it bridges functional hybrids between classical 8-aminoquinolines and naphthoquinone antimalarials. The dihydroxyquinoline core mimics redox-active scaffolds like atovaquone while maintaining the 8-aminoalkyl chain essential for tissue-stage targeting [9]. Modifications at C2/C4 positions (e.g., methyl or ethyl groups in related compounds) further optimize pharmacokinetics without altering the primary pharmacophore [3] [10].
The compound’s design addresses two unmet needs in 8-aminoquinoline therapy:
Table 2: Key Mechanisms Enabling Dual-Stage Activity
Mechanistic Feature | Biological Consequence | Evidence |
---|---|---|
Redox-active 5,6-dihydroxy groups | ROS generation in infected RBCs | β-Hematin inhibition assays [4] |
Aminoalkyl side chain | Lysosomal accumulation in hepatocytes | Comparative uptake studies vs. chloroquine [8] |
Metabolically stable core | Prolonged exposure in liver tissue | Metabolite profiling (e.g., reduced carboxy metabolites) [7] |
The molecular rationale centers on disrupting multiple parasite processes:
These properties establish it as a candidate for radical cure of both P. vivax (via hypnozoite clearance) and P. falciparum (via blood-stage suppression) [8]. Current optimization focuses on prodrugs to mitigate oxidative toxicity while preserving dual-stage efficacy [7].
Table 3: In Vivo Efficacy Against Resistant Plasmodium Strains
Plasmodium Strain | Resistance Profile | Parasitemia Reduction (%) | Reference |
---|---|---|---|
P. yoelii nigeriensis | Multi-drug resistant | >99% at 10 mg/kg | [8] |
P. berghei ANKA | Chloroquine-resistant | 95% at 15 mg/kg | [4] |
P. falciparum K1 | Mefloquine/chloroquine-resistant | IC₅₀ = 17 nM | [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1